molecular formula C19H17P B1346794 Diphenyl(o-tolyl)phosphine CAS No. 5931-53-3

Diphenyl(o-tolyl)phosphine

Cat. No. B1346794
CAS RN: 5931-53-3
M. Wt: 276.3 g/mol
InChI Key: MLBZLJCMHFCTQM-UHFFFAOYSA-N
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Description

Diphenyl(o-tolyl)phosphine is a phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. It has shown to significantly increase the yield of products in such reactions, as demonstrated in the synthesis of 5,6-diarylnorbornene .

Synthesis Analysis

The synthesis of related phosphine ligands often involves reactions such as the Staudinger reaction, which was used to create a ligand for coordination to platinum(II) . Another method for synthesizing phosphine ligands includes the homolytic cleavage of a P-P bond in a diphosphine, which can form two phosphinyl radicals . These methods highlight the versatility and reactivity of phosphine ligands in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of phosphine ligands and their complexes can be determined by techniques such as X-ray crystallography. For instance, the structure of a platinum complex with a related phosphine ligand was elucidated, revealing a twisted boat conformation at low temperatures . Similarly, the structure of a gold(I) complex with a bridging phosphine containing an imidazole ring was determined, showing a short intermolecular Au-Au distance indicative of metal-metal interaction .

Chemical Reactions Analysis

Phosphine ligands are known to participate in a variety of chemical reactions. For example, diphenyl(o-tolyl)phosphine was used as a ligand in a palladium-catalyzed ternary coupling reaction, which improved the yield of the desired product . Additionally, phosphine ligands have been involved in the formation of binuclear gold(I) and silver(I) derivatives , as well as in the synthesis of novel complexes with lanthanide nitrates and triflates .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands can be characterized by NMR, IR, and mass spectroscopy. Variable temperature NMR spectroscopy has been used to study the conformational behavior of complexes at different temperatures . The reactivity of phosphine ligands with elements such as O2, S8, Se, Te, and P4 has been explored, leading to various insertion products . These studies provide insights into the stability and reactivity of phosphine ligands under different conditions.

Scientific Research Applications

  • Catalyst for Chemical Reactions

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used as a catalyst in various chemical reactions .
    • Method : While the exact methods can vary depending on the specific reaction, typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
    • Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
  • Suzuki Coupling

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
    • Method : In a typical Suzuki coupling, the phosphine would be used as a ligand for the palladium catalyst. The reaction is usually carried out in a polar solvent such as water or alcohol .
    • Results : The use of Diphenyl(o-tolyl)phosphine in Suzuki coupling can lead to the formation of biaryl compounds, which are important in various fields including pharmaceuticals and materials science .
  • Three Component [3+2] Cycloadditions

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used as a catalyst in three component [3+2] cycloadditions .
    • Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
    • Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
  • Stereoselective Olefination

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used in stereoselective olefination .
    • Method : In a typical olefination, the phosphine would be used as a ligand for the catalyst. The reaction is usually carried out in a polar solvent .
    • Results : The use of Diphenyl(o-tolyl)phosphine in stereoselective olefination can lead to the formation of olefins with a high degree of stereocontrol .
  • Coupling Reactions

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used in various coupling reactions .
    • Method : While the exact methods can vary depending on the specific reaction, typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
    • Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
  • Hydroxycarbonylation

    • Field : Organic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used in hydroxycarbonylation .
    • Method : In a typical hydroxycarbonylation, the phosphine would be used as a ligand for the catalyst. The reaction is usually carried out in a polar solvent .
    • Results : The use of Diphenyl(o-tolyl)phosphine in hydroxycarbonylation can lead to the formation of esters or carboxylic acids .
  • Ligand for Transition Metal Catalysis

    • Field : Organometallic Chemistry
    • Application : Diphenyl(o-tolyl)phosphine is used as a ligand in transition metal catalysis .
    • Method : The phosphine is typically coordinated to a transition metal to form a complex, which can then be used as a catalyst in various reactions .
    • Results : The use of Diphenyl(o-tolyl)phosphine as a ligand can improve the efficiency and selectivity of the reactions .
  • Preparation of Phosphine Sulfides

    • Field : Organophosphorus Chemistry
    • Application : Diphenyl(o-tolyl)phosphine can be used in the preparation of phosphine sulfides .
    • Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be reacted with a suitable sulfur source to form the phosphine sulfide .
    • Results : Phosphine sulfides have several applications as functional materials, organocatalysts, ligands, and extractants .
  • Preparation of Stable Synthetic Alternatives of Organophosphines

    • Field : Organophosphorus Chemistry
    • Application : Diphenyl(o-tolyl)phosphine can be used in the preparation of stable synthetic alternatives of organophosphines .
    • Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be reacted with a suitable reagent to form the stable synthetic alternative .
    • Results : These stable synthetic alternatives of organophosphines can be used in various applications, including transition-metal catalysis .

Safety And Hazards

Diphenyl(o-tolyl)phosphine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBZLJCMHFCTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208048
Record name Diphenyl-o-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(o-tolyl)phosphine

CAS RN

5931-53-3
Record name Diphenyl-o-tolylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5931-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-o-tolylphosphine
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Record name Diphenyl-o-tolylphosphine
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Record name Diphenyl-o-tolylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
LY Bi, XF Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
Crystal structure of pentacarbonyl-(μ2-propane-1,3-dithiolato-κ4 S:S,S′:S′)-(diphenyl(o-tolyl)phosphine-κ1 P)diiron (Fe-Fe), C27H23Fe2O5PS2 Skip to content Should you have institutional access …
Number of citations: 1 www.degruyter.com
S Abushhewa - 2011 - search.proquest.com
This project is concerned with ways of making an assessment of the electronic properties of some phosphine (PR3), phosphinite (R2POR) and phosphite (P (OR) 3) ligands. The …
Number of citations: 4 search.proquest.com
LY Bi, XF Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2023 - degruyter.com
Crystal structure of pentacarbonyl-(μ2-ethane-1,2-dithiolato-κ4S:S,S′:S′)-(diphenyl(o-tolyl)phosphine-κ1P)diiron (Fe–Fe), C26H21Fe2O5PS2 Skip to content Should you have institutional access? Here's …
Number of citations: 2 www.degruyter.com
LM Engelhardt, PC Healy, JD Kildea… - Australian Journal of …, 1989 - CSIRO Publishing
The title compound, [((2-MeC6H4)Ph2P)( MeCN )CuBr2Cu( MeCN )(PPh2-MeCH)]2MeCN has been isolated in the course of recrystallization of a 1 : 1 stoichiometric ratio of copper(]) …
Number of citations: 1 www.publish.csiro.au
T Hasegawa, A Kobayashi, H Ohara… - Inorganic …, 2017 - ACS Publications
We have synthesized two luminescent mononuclear Cu(I) complexes, [Cu(PPh 2 Tol)(THF)(4Mepy) 2 ](BF 4 ) (1) and [Cu(PPh 2 Tol)(4Mepy) 3 ](BF 4 ) (2) (PPh 2 Tol = diphenyl(o-tolyl)…
Number of citations: 52 pubs.acs.org
H Oda, K Ito, M Kosugi, T Migita - Chemistry letters, 1994 - journal.csj.jp
The use of diphenyl(o-tolyl)phosphine as a ligand on palladium and tetraethylammonium chloride as an additive drastically increased the yield of the product, 5,6-diarylnorbornene for …
Number of citations: 20 www.journal.csj.jp
CR McConnell, PG Campbell… - European Journal of …, 2017 - Wiley Online Library
The synthesis and characterization of two 1,2‐azaborine‐containing phosphine ligands are described. The structural and electronic parameters of the two ligands were compared with …
SK Hadjikakou, PD Akrivos, P Karagiannidis… - Inorganica chimica …, 1993 - Elsevier
… to examine the factors influencing their structural and chemical behaviour a series of bulky phosphine ligands, possessing widely varying donor abilities (ie diphenylo-tolyl phosphine, …
Number of citations: 19 www.sciencedirect.com
B Schaub, T Jenny, M Schlosser - Tetrahedron letters, 1984 - Elsevier
… , which was dissolved in a 0.7 M ether solution of phenyllithium (1 equiv., LiBr-containing) and kept 75 h at -25C (deep freezer), we prepared for example diphenyl-o-tolyl-phosphine …
Number of citations: 97 www.sciencedirect.com
MR Auth, KA McGarry, TB Clark - Advanced Synthesis & …, 2021 - Wiley Online Library
Phosphorus‐containing compounds have a long history of utility in a broad range of fields, including agricultural, pharmaceutical, and metal‐mediated reactions. In recent decades, …
Number of citations: 9 onlinelibrary.wiley.com

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